N-Hydroxy-meIQX
Overview
Description
N-Hydroxy-meIQX is an imidazoquinoxaline compound that is a metabolite of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). It is formed during the cooking of meat and is known for its genotoxic and carcinogenic properties. The compound is characterized by its structure, which includes a hydroxyamino group at position 2 and methyl groups at positions 3 and 8 on the imidazoquinoxaline ring .
Mechanism of Action
Target of Action
N-Hydroxy-meIQX is a metabolite of the dietary carcinogen MeIQx . The primary target of this compound is the cytochrome P450 enzyme, specifically CYP1A2 . This enzyme plays a crucial role in the metabolic activation of xenobiotics, including drugs and environmental pollutants .
Mode of Action
This compound interacts with its target, CYP1A2, through a process known as N-hydroxylation . This metabolic activation is a critical step that allows this compound to exert its effects. The product of this interaction is a reactive intermediate, the heteroaryl nitrenium ion, which is implicated in DNA damage and genotoxicity .
Biochemical Pathways
The metabolic activation of this compound by CYP1A2 is part of a broader biochemical pathway involving the metabolism of heterocyclic aromatic amines (HAAs). These compounds, which include MeIQx, are formed during the cooking of meat and are known to be genotoxic and carcinogenic . The N-hydroxylation of these compounds leads to the formation of reactive intermediates capable of binding to DNA .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolic activation by human liver microsomes. MeIQx is N-hydroxylated at a rate of 77 ± 11 pmol/mg/min by human liver microsomes . The specific inhibitor of human CYP1A2, furafylline, can inhibit the N-hydroxylation of MeIQx by more than 90%, indicating the significant role of CYP1A2 in this process .
Result of Action
The result of this compound’s action is the formation of a reactive intermediate that can bind to DNA, leading to DNA damage and genotoxicity . This genotoxic effect is a key factor in the carcinogenic potential of HAAs, including MeIQx .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other xenobiotics, such as those found in cigarette smoke, can enhance the metabolic activation of MeIQx, leading to an increase in the formation of this compound . Furthermore, dietary habits, such as the consumption of well-done cooked meats, can increase exposure to HAAs and, consequently, the production of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-meIQX is primarily synthesized through the metabolic activation of MeIQx by cytochrome P450 enzymes, particularly CYP1A2. The process involves the hydroxylation of MeIQx to form this compound .
Industrial Production Methods: laboratory synthesis can be achieved by mimicking the enzymatic hydroxylation using chemical reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-meIQX undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form reactive intermediates.
Reduction: It can be reduced back to MeIQx under certain conditions.
Substitution: The hydroxyamino group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes or chemical oxidants.
Reduction: Catalyzed by reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic reagents.
Major Products Formed:
Oxidation: Formation of reactive intermediates that can bind to DNA.
Reduction: Regeneration of MeIQx.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Hydroxy-meIQX has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic activation of heterocyclic amines.
Biology: Investigated for its role in DNA adduct formation and mutagenesis.
Medicine: Studied for its carcinogenic potential and mechanisms of action.
Industry: Used in research to develop methods for detecting and quantifying heterocyclic amines in food
Comparison with Similar Compounds
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
- 2-Amino-3-methylimidazo[4,5-f]quinoxaline (IQ)
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
Comparison: N-Hydroxy-meIQX is unique due to its specific hydroxylation at the amino group, which is a critical step in its metabolic activation. Compared to other similar compounds, this compound has a distinct structure and reactivity profile, making it a valuable model for studying the metabolic activation and genotoxicity of heterocyclic amines .
Properties
IUPAC Name |
N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCCTJGBOTWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921604 | |
Record name | 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115044-41-2 | |
Record name | 2-(Hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115044-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-meIQX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,8-Dimethyl-2-nitroso-6,9-dihydro-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK23F1137Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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